molecular formula C19H24N4O B10994821 N-(1-methyl-1H-pyrazol-3-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide

N-(1-methyl-1H-pyrazol-3-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide

Cat. No.: B10994821
M. Wt: 324.4 g/mol
InChI Key: FPRCOSZZIGWWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-pyrazol-3-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide is a synthetic organic compound that features a pyrazole ring and an indole ring connected by a butanamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and indole intermediates, followed by their coupling through a butanamide linker.

    Synthesis of 1-methyl-1H-pyrazole: This can be achieved by reacting hydrazine with acetylacetone under acidic conditions.

    Synthesis of 1-(propan-2-yl)-1H-indole: This involves the Fischer indole synthesis, where phenylhydrazine reacts with acetone in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the pyrazole and indole intermediates using a butanoyl chloride in the presence of a base like triethylamine to form the butanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-3-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, N-(1-methyl-1H-pyrazol-3-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of both pyrazole and indole rings, which are common in many bioactive molecules, suggests it could have pharmacological activity.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which N-(1-methyl-1H-pyrazol-3-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyrazole and indole rings could facilitate binding to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of the butanamide linker. This structural arrangement can impart distinct chemical and biological properties compared to other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of This compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

N-(1-methylpyrazol-3-yl)-4-(1-propan-2-ylindol-3-yl)butanamide

InChI

InChI=1S/C19H24N4O/c1-14(2)23-13-15(16-8-4-5-9-17(16)23)7-6-10-19(24)20-18-11-12-22(3)21-18/h4-5,8-9,11-14H,6-7,10H2,1-3H3,(H,20,21,24)

InChI Key

FPRCOSZZIGWWOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NN(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.